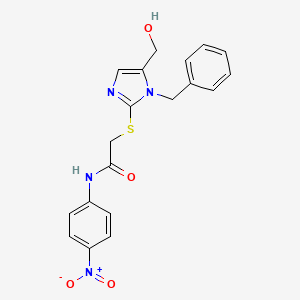

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

2-((1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core. The imidazole ring is substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C5 position, while the acetamide moiety is attached to a 4-nitrophenyl group.

Properties

IUPAC Name |

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c24-12-17-10-20-19(22(17)11-14-4-2-1-3-5-14)28-13-18(25)21-15-6-8-16(9-7-15)23(26)27/h1-10,24H,11-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWISTUWDMORXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl and hydroxymethyl groups, and the final acetamide formation. Common reagents used in these reactions include benzyl chloride, formaldehyde, and 4-nitroaniline. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

Oxidation: Formation of 2-((1-benzyl-5-carboxy-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide.

Reduction: Formation of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Imidazole-Based Derivatives

N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21, ) :

- Structural Differences : Replaces the benzyl and hydroxymethyl groups on the imidazole with a 4-bromophenyl substituent. The acetamide is linked to a benzofuran ring instead of 4-nitrophenyl.

- Synthesis : Achieved via a thiol-alkylation reaction (96% yield), demonstrating efficient synthetic routes for imidazole-thioacetamides .

- Biological Relevance : While activity data are unspecified, the bromophenyl group may enhance lipophilicity and target engagement compared to the nitro group.

- N-(4-Nitrophenyl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide derivatives (): Structural Differences: Features a dimethylimidazole core and a 4-nitrophenylamino group. Activity: Exhibits cytotoxic effects against C6 glioma cells (IC₅₀ ≈ 15.67 µg/mL), suggesting the nitro group’s role in enhancing antiproliferative activity .

Benzimidazole-Based Derivatives

- 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1, ): Structural Differences: Replaces imidazole with benzimidazole and incorporates a 2,4-dinitrophenyl group.

Triazinoindole-Based Derivatives ()

- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23): Structural Differences: Substitutes the imidazole with a triazinoindole system and a cyanomethylphenyl group. Synthesis: High purity (>95%) via acid-amine coupling, indicating robust synthetic protocols for complex heterocycles .

Functional Analogues with Nitrophenyl Groups

- N-(4-Nitrophenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide (3d-I/3d-A, ): Structural Differences: Features a thiazolidinone ring instead of imidazole, existing as tautomeric forms.

- 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-thiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7, ): Structural Differences: Incorporates a dioxoisoindolinyl-thiazole hybrid system. Synthesis: Prepared via thiourea-maleimide cyclization, showcasing divergent synthetic strategies for nitrophenyl acetamides .

Key Structural-Activity Relationships (SAR)

Nitro Substituents : The 4-nitrophenyl group enhances cytotoxicity () and antimicrobial activity () by improving electron-deficient interactions with biological targets.

Heterocyclic Core: Imidazole derivatives show moderate cytotoxicity, while benzimidazole analogs broaden activity spectra (e.g., antimicrobial). Triazinoindole systems () may offer unique binding profiles due to extended π-systems.

Thioether Linkage : Critical for metabolic stability and conformational flexibility, as seen in high-yield syntheses ().

Biological Activity

The compound 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS Number: 899748-06-2) is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.4 g/mol . The structure features an imidazole ring, a hydroxymethyl group, and a nitrophenyl acetamide moiety, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₄S |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 899748-06-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition, particularly in the context of kinases and proteases. The thioether linkage may enhance the compound's ability to form stable interactions with target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds similar to this have shown promise as inhibitors of aldosterone synthase (CYP11B2), which plays a crucial role in cardiovascular diseases .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole exhibit antimicrobial properties, potentially making this compound suitable for further development as an antimicrobial agent.

Antimicrobial Activity

Recent studies have indicated that related compounds possess significant antimicrobial properties. For instance, imidazole derivatives have been tested against various bacterial strains with promising results. The specific activity of this compound against pathogens remains to be fully elucidated but warrants investigation based on structural similarities.

Enzyme Inhibition Studies

Research has demonstrated that imidazole derivatives can effectively inhibit key enzymes involved in disease pathways. For example:

- Aldosterone Synthase Inhibition : Similar compounds have been shown to selectively inhibit CYP11B2, suggesting that this compound may also exhibit similar inhibitory effects .

Case Study 1: Inhibition of Aldosterone Synthase

In a study examining the effects of N-benzyl imidazole derivatives on aldosterone synthase, researchers found that specific structural modifications significantly enhanced inhibitory potency. The presence of the hydroxymethyl group in our compound could potentially increase binding affinity due to improved solubility and steric interactions with the enzyme active site .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various imidazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive bacteria. Future studies should focus on evaluating the specific antimicrobial efficacy of this compound against a broader spectrum of pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.